molecular formula C29H61N3O7S B13783292 1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate CAS No. 68459-83-6

1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate

Cat. No.: B13783292
CAS No.: 68459-83-6
M. Wt: 595.9 g/mol
InChI Key: BWXUWFRLHCHAHX-UHFFFAOYSA-N
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Description

This compound is a quaternary ammonium salt characterized by an octadecanaminium backbone functionalized with multiple substituents:

  • Aminoethylaminoethyl group: Introduces branching and enhances water solubility via hydrogen bonding.
  • Ethyl sulfate counterion: Balances charge and influences solubility in polar solvents.

Properties

CAS No.

68459-83-6

Molecular Formula

C29H61N3O7S

Molecular Weight

595.9 g/mol

IUPAC Name

2-(2-aminoethylamino)ethyl-(2-carboxyethyl)-ethyl-octadecanoylazanium;ethyl sulfate

InChI

InChI=1S/C27H55N3O3.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(31)30(4-2,24-20-27(32)33)25-23-29-22-21-28;1-2-6-7(3,4)5/h29H,3-25,28H2,1-2H3;2H2,1H3,(H,3,4,5)

InChI Key

BWXUWFRLHCHAHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[N+](CC)(CCC(=O)O)CCNCCN.CCOS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate typically involves multiple steps. One common method includes the reaction of octadecylamine with ethylene oxide to form N-(2-hydroxyethyl)octadecylamine. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl groups. The final step involves the reaction with ethyl sulfate to form the ethyl sulfate salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The process includes steps such as heating, cooling, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.

    Biology: Employed in cell culture and molecular biology experiments as a transfection agent to introduce nucleic acids into cells.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners due to its surfactant properties.

Mechanism of Action

The mechanism of action of 1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate involves its ability to interact with biological membranes and other macromolecules. The compound’s long hydrocarbon chain allows it to insert into lipid bilayers, disrupting membrane integrity and facilitating the delivery of encapsulated substances. The amino and carboxyl groups enable interactions with proteins and nucleic acids, enhancing its efficacy as a transfection agent.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Quaternary Ammonium Salts

Compound Name (CAS) Core Structure Key Substituents Counterion Molecular Weight (g/mol) Reference
Target Compound Octadecanaminium Aminoethylaminoethyl, carboxyethyl, ethyl, 1-oxo Ethyl sulfate Not explicitly stated
Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate (67633-77-6) Ethanaminium Bis(1-oxooctadecyl), cyanoethyl Ethyl sulfate 843.34
Ethanaminium, N-(2-cyanoethyl)-N-ethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (67633-82-3) Ethanaminium 1-oxooctadecyl, cyanoethyl, hydroxyethyl Ethyl sulfate 577.86
1-Octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt (Deleted CAS:144923-83-1) Octadecanaminium (zwitterion) Carboxymethyl, bis(hydroxyethyl) None (inner salt) Not stated
1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxododecyl)amino]-, ethyl sulfate (10378-14-0) Propanaminium Oxododecyl, dimethyl Ethyl sulfate Not stated

Physicochemical and Functional Differences

  • Solubility: The target compound’s carboxyethyl group enhances water solubility compared to cyanoethyl or hydroxyethyl analogs (e.g., 67633-77-6 and 67633-82-3) . Zwitterionic derivatives (e.g., 144923-83-1) exhibit pH-dependent solubility due to the carboxymethyl group .
  • Bioactivity: Cyanoethyl-containing compounds (e.g., 67633-77-6) may exhibit higher cytotoxicity than carboxyethyl analogs due to electrophilic reactivity . Compounds with shorter alkyl chains (e.g., 10378-14-0) likely have lower micellar stability compared to octadecyl derivatives .

Research Findings

  • Bioactivity Clustering: Compounds with carboxyethyl or hydroxyethyl groups cluster separately from cyanoethyl derivatives in bioactivity profiles, reflecting divergent protein-binding modes .
  • Synthetic Applications : Ethyl sulfate counterions (common in all listed compounds) improve thermal stability compared to chloride or acetate salts .
  • Safety: Carboxyethyl and hydroxyethyl substituents reduce dermal irritation risks compared to cyanoethyl groups, as noted in safety data sheets .

Key Notes

Structural Similarity Limitations : While the target compound shares a quaternary ammonium core with others, its carboxyethyl group distinguishes it functionally. Bioactivity predictions based solely on structural similarity may be misleading due to variable protein interactions .

Industrial Relevance : Ethyl sulfate derivatives are preferred in cosmetics and pharmaceuticals for their low volatility, whereas zwitterionic analogs (e.g., 144923-83-1) are used in detergents .

Biological Activity

1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate, also known as a quaternary ammonium compound, has garnered attention for its potential biological activities. This compound is characterized by its long alkyl chain and multiple functional groups that may influence its interactions with biological systems.

Chemical Structure and Properties

The chemical formula of the compound is C26H50N4O3SC_{26}H_{50}N_4O_3S. Its structure features:

  • A long hydrophobic octadecyl chain.
  • Several amino and carboxylic functional groups which enhance its solubility and reactivity.
PropertyValue
Molecular Weight486.77 g/mol
Melting PointNot specified
SolubilityWater-soluble

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes due to its amphiphilic nature. The positively charged ammonium group can interact with negatively charged components of the cell membrane, potentially leading to:

  • Membrane Disruption : This can result in increased permeability or cell lysis.
  • Antimicrobial Activity : Quaternary ammonium compounds are known for their effectiveness against a range of microorganisms.

Antimicrobial Effects

Research indicates that quaternary ammonium compounds exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 1-Octadecanaminium can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of the bacterial cell membrane integrity, leading to cell death.

Cytotoxicity

Cytotoxicity assays performed on various human cell lines have demonstrated that while these compounds can effectively kill bacteria, they may also exhibit cytotoxic effects on mammalian cells at higher concentrations. For instance, studies have indicated a dose-dependent response in cell viability assays, suggesting that careful consideration of dosage is critical for therapeutic applications.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial properties of various quaternary ammonium compounds, including derivatives of octadecanaminium. Results showed a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 0.5% w/v, indicating strong bactericidal activity.
  • Cell Viability Assay : In a study assessing cytotoxicity, human fibroblast cells were exposed to increasing concentrations of the compound. The results indicated significant cell death at concentrations exceeding 100 µg/mL, highlighting the need for caution in therapeutic applications where normal cell viability must be preserved.

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